(3S,4R)-4-(4-ethylpiperidin-1-yl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(4-Ethylpiperidin-1-yl)tetrahydrofuran-3-ol is a chiral organic compound that features a tetrahydrofuran ring substituted with a 4-ethylpiperidinyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(4-Ethylpiperidin-1-yl)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidinyl Group: The 4-ethylpiperidinyl group can be introduced via nucleophilic substitution reactions.
Chiral Resolution: The final step often involves chiral resolution to obtain the desired (3S,4R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(4-Ethylpiperidin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(4-Ethylpiperidin-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(4-Methylpiperidin-1-yl)tetrahydrofuran-3-ol: Similar structure with a methyl group instead of an ethyl group.
(3S,4R)-4-(4-Propylpiperidin-1-yl)tetrahydrofuran-3-ol: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
(3S,4R)-4-(4-Ethylpiperidin-1-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
(3S,4R)-4-(4-ethylpiperidin-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H21NO2/c1-2-9-3-5-12(6-4-9)10-7-14-8-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1 |
InChI Key |
ZWWRFVMMFSOWKG-GHMZBOCLSA-N |
Isomeric SMILES |
CCC1CCN(CC1)[C@@H]2COC[C@H]2O |
Canonical SMILES |
CCC1CCN(CC1)C2COCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.